REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.[Cl:10][CH2:11][CH:12]=O>CCO>[ClH:10].[Br:9][C:5]1[CH:6]=[C:7]([OH:8])[C:2]2[N:3]([CH:11]=[CH:12][N:1]=2)[CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
124 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1O)Br
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were then removed
|
Type
|
CUSTOM
|
Details
|
the solids were crystallized from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.BrC=1C=C(C=2N(C1)C=CN2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |